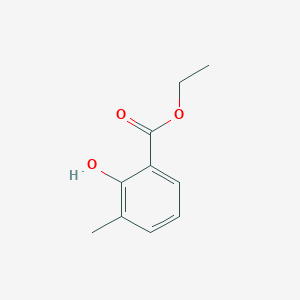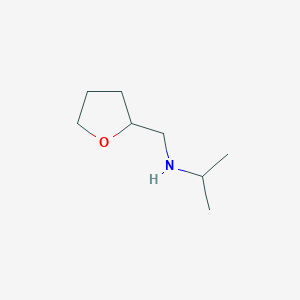
5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-ethyl-benzoimidazol-1-yl)-propionic acid” is a heterocyclic building block with the empirical formula C12H14N2O2 and a molecular weight of 218.25 . It’s a solid substance with the SMILES string CCc1nc2ccccc2n1C(C)C(O)=O .
Synthesis Analysis
While specific synthesis methods for “5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid” are not available, similar compounds such as “2-(2-ethyl-benzoimidazol-1-yl)-propionic acid” and “(2-Ethyl-benzoimidazol-1-yl)-acetic acid hydrazide” have been synthesized .
Molecular Structure Analysis
The InChI string for “2-(2-ethyl-benzoimidazol-1-yl)-propionic acid” is 1S/C12H14N2O2/c1-3-11-13-9-6-4-5-7-10(9)14(11)8(2)12(15)16/h4-8H,3H2,1-2H3,(H,15,16) . This provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-(2-ethyl-benzoimidazol-1-yl)-propionic acid” is a solid substance. It has a predicted melting point of 197.50° C and a predicted boiling point of 500.2° C at 760 mmHg .
Scientific Research Applications
Comprehensive Analysis of 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic Acid Applications:
Pharmaceuticals
Benzimidazole derivatives are widely recognized for their pharmaceutical applications. They exhibit a range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . It’s plausible that 5-(2-ethylbenzimidazol-1-yl)-5-oxopentanoic acid could be explored for similar medicinal uses.
Material Science
In material science, benzimidazole derivatives have been used in chemosensing, crystal engineering, and fluorescence applications . The compound may serve as an intermediate or a functional material in these areas.
Agriculture
Benzimidazole compounds have found applications in agriculture, possibly as pesticides or growth regulators . The subject compound could potentially be investigated for agricultural use.
Electronics and Technology
These derivatives are also applied in electronics and technology, which could mean the compound may have roles in the development of new electronic materials or technologies .
Dyes and Pigments
Benzimidazole derivatives are important intermediates in the synthesis of dyes and pigments . The compound could be utilized in the development of new colorants.
Corrosion Science
In corrosion science, benzimidazole derivatives are used due to their protective properties against corrosion . This suggests potential research into corrosion inhibition for the compound.
Organic Reactions and Catalysis
They are employed as intermediates in organic reactions and as ligands for asymmetric catalysis . The compound may be useful in catalytic processes or organic synthesis.
Polymer Synthesis
Lastly, these derivatives are intermediates in polymer synthesis , indicating that the compound could be valuable in creating new polymers with unique properties.
Safety and Hazards
The safety information for “2-(2-ethyl-benzoimidazol-1-yl)-propionic acid” indicates that it is an eye irritant (Hazard Statements H319). Precautionary Statements include P305 (IF IN EYES), P351 (Rinse cautiously with water), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
Future Directions
properties
IUPAC Name |
5-(2-ethylbenzimidazol-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-12-15-10-6-3-4-7-11(10)16(12)13(17)8-5-9-14(18)19/h3-4,6-7H,2,5,8-9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPQFTVCHKZSCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355606 |
Source


|
| Record name | 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380491-73-6 |
Source


|
| Record name | 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)










